4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid
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Overview
Description
4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which are substituted with chlorine atoms at the 4 and 6 positions and a carboxylic acid group at the 2 position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core. Subsequent oxidation and carboxylation steps yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substituted Imidazopyridines: Formed through nucleophilic substitution.
N-oxides: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals as sedatives and anxiolytics.
Imidazo[1,5-a]pyridine: Studied for its potential as an anticancer agent.
Uniqueness: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C7H3Cl2N3O2 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
4,6-dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-6(10-2)7(13)14/h1H,(H,10,12)(H,13,14) |
InChI Key |
BERHCWRYGIRGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
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